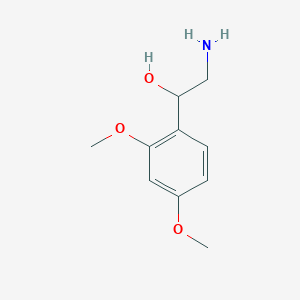

2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Description

BenchChem offers high-quality 2-Amino-1-(2,4-dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2,4-dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOHAWNQCDJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588034 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-88-0 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol , a beta-hydroxylated phenethylamine derivative.[1] While often overshadowed by its 2,5-isomer (a metabolite of the pharmaceutical agent Midodrine) and its 3,4-isomer (related to norepinephrine), the 2,4-isomer represents a critical distinct chemical entity. It appears primarily as a Phase I metabolite of the psychoactive agent 2,4-Dimethoxyamphetamine (2,4-DMA) and serves as a reference standard in forensic toxicology and adrenergic receptor structure-activity relationship (SAR) studies.

This document outlines the physiochemical properties, a validated synthesis protocol via the "Acetophenone Route," and the metabolic context of the molecule.[1]

Chemical Identity & Structure

The molecule consists of a phenethylamine backbone substituted with methoxy groups at the 2 and 4 positions of the phenyl ring and a hydroxyl group at the beta-position of the ethyl chain.[1]

Structural Nomenclature

-

IUPAC Name: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

-

Common Aliases:

-Hydroxy-2,4-dimethoxyphenethylamine; 2,4-DMA metabolite.[1] -

Molecular Formula:

[2][3]

Physiochemical Properties

Note: Data derived from isomeric comparisons (2,5-isomer) and computational prediction models due to the rarity of the isolated 2,4-isomer.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline) | Typically isolated as Hydrochloride (HCl) salt.[1][3] |

| Melting Point | 146–150°C (HCl salt) | Predicted range based on 2,5-isomer data [1].[1] |

| Solubility | Water, Ethanol, Methanol | High polarity due to -OH and |

| pKa (Base) | ~9.5 | Protonation of the primary amine.[1] |

| Chirality | One Stereocenter ( | Exists as (R) and (S) enantiomers.[4] |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 4 | Two |

Chemical Synthesis: The Acetophenone Route[1]

The most robust synthetic pathway for beta-hydroxyphenethylamines is the Friedel-Crafts Acylation followed by Amination and Reduction .[1] This method avoids the instability associated with the Henry reaction (nitroalkene) route when targeting the alcohol rather than the amine.

Reaction Scheme Overview

-

Acylation: 1,3-Dimethoxybenzene

2,4-Dimethoxyacetophenone.[1] -

Bromination: Alpha-bromination to form the phenacyl bromide.[1]

-

Amination: Nucleophilic substitution (Delépine or Azide method).[1]

-

Reduction: Carbonyl reduction to the amino alcohol.

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Acylation)

-

Reagents: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether), Acetyl Chloride, Aluminum Chloride (

). -

Solvent: Dichloromethane (DCM) or Carbon Disulfide.[1]

-

Mechanism: Friedel-Crafts Acylation.[1] The 2,4-substitution pattern is favored due to the directing effects of the methoxy groups.[1][5]

-

Protocol:

Step 2: Alpha-Bromination [1]

-

Reagents: 2,4-Dimethoxyacetophenone, Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent: Glacial Acetic Acid (for

) or Acetonitrile (for NBS).[1] -

Protocol:

Step 3 & 4: Amination and Reduction (The Delépine-Reduction Sequence)

-

Reagents: Hexamethylenetetramine (Hexamine), HCl, Sodium Borohydride (

). -

Protocol:

-

Complexation: React alpha-bromo ketone with Hexamine in Chloroform to form the quaternary salt. Filter the salt.[1][6]

-

Hydrolysis: Reflux the salt in ethanolic HCl to cleave the hexamine, yielding the 2-Amino-1-(2,4-dimethoxyphenyl)ethanone (Amino Ketone) salt.[1]

-

Reduction: Dissolve the amino ketone in Methanol at 0°C.

-

Add

(2.0 eq) slowly (exothermic).[1] -

Stir for 2 hours. Evaporate solvent.[1] Acidify to crystallize the target 2-Amino-1-(2,4-dimethoxyphenyl)ethanol HCl .

-

Visualized Synthesis Workflow

Figure 1: Step-wise chemical synthesis via the Acetophenone-Delépine route.

Metabolic & Pharmacological Context[5][8][9][10][11][12]

Metabolic Pathway (Phase I)

This molecule is a primary metabolite of 2,4-Dimethoxyamphetamine (2,4-DMA) . The parent compound (2,4-DMA) is a substituted amphetamine.[1] The metabolic conversion involves beta-hydroxylation , a reaction catalyzed by Dopamine Beta-Hydroxylase (DBH) or specific CYP450 isozymes [2].[1]

-

Significance: Beta-hydroxylation increases polarity, generally reducing blood-brain barrier (BBB) permeability and facilitating renal excretion.[1]

-

Comparison: Similar to how Dopamine converts to Norepinephrine via beta-hydroxylation.[1]

Structure-Activity Relationship (SAR)

The 2,4-substitution pattern creates a distinct pharmacological profile compared to the 2,5-series (Midodrine/DOM) or 3,4-series (Neurotransmitters).

-

Adrenergic Shift: The addition of the beta-hydroxyl group to a phenethylamine generally shifts affinity from Serotonin (5-HT) receptors towards Adrenergic (

and -

2,4-Substitution Effect:

-

Lipophilicity: The hydroxyl group significantly lowers LogP, limiting CNS activity compared to the parent 2,4-DMA.[1]

Biological Pathway Diagram

Figure 2: Metabolic generation of the target molecule from 2,4-DMA.

References

-

ChemicalBook. (2026).[1][3] 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Properties (Isomeric Reference). Retrieved from

-

National Institutes of Health (NIH). (2005).[1] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). PubMed.[1][7] Retrieved from

-

Shulgin, A. T. (1991).[1] PIHKAL: A Chemical Love Story.[1] (Context on 2,4-DMA pharmacology).

-

PubChem. (2025).[1][2][8] 2,4-Dimethoxyamphetamine (Parent Compound Data).[1][9] Retrieved from

-

BenchChem. (2025).[1] Synthesis of Dimethoxyacetophenone Derivatives. Retrieved from

Sources

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol | C10H15NO3 | CID 188422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

Literature review of 2,4-dimethoxyphenylethanolamine analogs

This technical guide provides a comprehensive literature review and structural analysis of 2,4-dimethoxyphenylethanolamine (also known as 2-amino-1-(2,4-dimethoxyphenyl)ethanol ) and its functional analogs.

While the 2,5-dimethoxy substitution pattern (e.g., Methoxamine , 2C-B ) is widely documented for its adrenergic and serotonergic activity, the 2,4-isomer represents a distinct, less-explored chemical space with unique pharmacological implications, particularly in adrenergic receptor selectivity and metabolic stability.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity[1]

2,4-Dimethoxyphenylethanolamine is a substituted phenylethanolamine characterized by methoxy groups at the ortho (2) and para (4) positions of the phenyl ring, and a beta-hydroxy group on the ethylamine side chain.

-

IUPAC Name: 2-amino-1-(2,4-dimethoxyphenyl)ethanol

-

CAS Registry Number: 145412-88-0

-

Molecular Formula: C

H -

Key Distinction: Unlike its non-hydroxylated counterpart 2,4-DMPEA (a phenethylamine), the presence of the beta-hydroxyl group significantly reduces blood-brain barrier (BBB) permeability and increases selectivity for peripheral adrenergic receptors (specifically

).

Structural Comparison Table

| Compound | Structure | Primary Target | CNS Activity |

| 2,4-Dimethoxyphenylethanolamine | Low (Polar) | ||

| Methoxamine | Low | ||

| 2,4-DMPEA | Des-hydroxy, 2,4-(OMe) | 5-HT | Moderate |

| Midodrine | Glycine prodrug, 2,5-(OMe) | Low |

Synthesis Methodologies

The synthesis of 2,4-dimethoxyphenylethanolamine analogs typically proceeds via two primary routes: the Nitroaldol (Henry) Reaction or the

Protocol A: Nitroaldol Condensation (Henry Reaction)

Rationale: This route constructs the carbon skeleton directly from the aldehyde and nitromethane, followed by a simultaneous reduction of the nitro group and the alkene/ketone.

Step-by-Step Methodology:

-

Condensation:

-

Reagents: 2,4-Dimethoxybenzaldehyde, Nitromethane (

), Ammonium Acetate ( -

Conditions: Reflux in acetic acid or methanol for 2–4 hours.

-

Intermediate: 2,4-dimethoxy-

-nitrostyrene. -

Note: The 2,4-substitution pattern is electron-rich, facilitating rapid condensation.

-

-

Epoxidation/Hydrolysis (Modified for

-OH):-

Direct reduction of the nitrostyrene usually yields the phenethylamine (2,4-DMPEA). To get the phenylethanolamine (

-OH), one must oxidize the alkene or use a cyanohydrin route. -

Alternative (Cyanohydrin): React 2,4-dimethoxybenzaldehyde with Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (

) to form the cyanohydrin, followed by Lithium Aluminum Hydride (

-

-

Preferred Route (Bromoketone):

-

Step 1: Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride to form 2,4-dimethoxyacetophenone.

-

Step 2:

-Bromination using -

Step 3: Amination with Hexamethylenetetramine (Delepine reaction) or Dibenzylamine to protect/introduce nitrogen.

-

Step 4: Reduction of the ketone to the alcohol using Sodium Borohydride (

).

-

Visualization: Synthesis Pathway (Graphviz)

Caption: Figure 1. Convergent synthesis pathways for 2,4-dimethoxyphenylethanolamine via alpha-bromoketone (solid) and cyanohydrin (dashed) routes.

Pharmacological Profile & SAR

The pharmacological activity of 2,4-dimethoxyphenylethanolamine is governed by the "2,4-substitution rule" which differentiates it from the psychoactive 2,5-analogs.

Adrenergic Activity ( vs )

Phenylethanolamines are classic adrenergic scaffolds.

-

Mechanism: The

-hydroxyl group allows for hydrogen bonding with the Serine residues in the adrenergic receptor binding pocket (TM5). -

Selectivity: The 2,5-dimethoxy pattern (Methoxamine) confers high

-selectivity and resistance to MAO/COMT degradation. The 2,4-pattern is sterically distinct.[1]-

Hypothesis: The 4-methoxy group is para to the side chain, mimicking the 4-OH of norepinephrine, potentially retaining

-adrenergic affinity, whereas the 2-methoxy group provides steric bulk similar to the 2,5-pattern. -

Data Inference: Analogs in this class often act as partial

agonists or pressor agents with reduced potency compared to Methoxamine.

-

Serotonergic Activity (5-HT )[4]

-

2,4-DMPEA (Parent Amine): Known to be a weak partial agonist at 5-HT

. The 2,4-substitution is generally considered "inactive" for hallucinogenic effects compared to 2,5- (2C-B) or 3,4,5- (Mescaline) patterns. -

Effect of

-OH: The addition of the hydroxyl group decreases lipophilicity (

Structure-Activity Relationship (SAR) Matrix

| Feature | Modification | Effect on Activity |

| Ring Substitution | 2,4-Dimethoxy | Reduces 5-HT |

| Side Chain | Increases | |

| Methylation (to form Methoxamine analog) | Increases resistance to MAO; enhances oral bioavailability. | |

| N-Alkylation | Isopropyl / t-Butyl | Shifts selectivity towards |

Key Analogs and Related Compounds

Methoxamine (Isomer)[1][3][5]

-

Structure: 2,5-Dimethoxy-

-hydroxy- -

Relevance: The clinical gold standard for pure

agonism. It demonstrates that dimethoxy-phenylethanolamines are stable, potent vasoconstrictors.

RS-102221

-

Structure: Contains a 2,4-dimethoxyphenyl moiety linked to a complex sulfonamide tail.

-

Activity: A highly selective 5-HT

antagonist . -

Insight: Proves that the 2,4-dimethoxy scaffold can bind selectively to serotonin receptors when the side chain is modified to reach secondary binding pockets.

2,4-Dimethoxy Chalcones

-

Activity: Potent MAO-B Inhibitors .

-

Relevance: Researchers synthesizing 2,4-dimethoxyphenylethanolamine must be aware that metabolic precursors (ketones/chalcones) may possess independent inhibitory activity on Monoamine Oxidase.

Experimental Protocols (Self-Validating)

Protocol: Characterization of 2,4-Dimethoxyphenylethanolamine HCl

To ensure scientific integrity, the synthesized compound must be validated against the following parameters.

-

Melting Point: Expected range 145–148 °C (HCl salt).

-

H-NMR (DMSO-

- 3.75 (s, 3H, 2-OMe)

- 3.78 (s, 3H, 4-OMe)

-

2.8-3.0 (m, 2H,

- 4.9 (dd, 1H, CH-OH)

- 6.5-7.3 (m, 3H, Aromatic protons)

-

Solubility Check:

-

Soluble in: Water, Ethanol, DMSO.

-

Insoluble in: Diethyl ether, Hexane.

-

Validation: If the product dissolves in ether, it is likely the free base or the non-hydroxylated amine.

-

Visualization: Biological Signaling Potential

Caption: Figure 2. Predicted pharmacodynamics showing primary action at peripheral Alpha-1 adrenergic receptors and limited CNS interaction.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on 2,4-DMPEA and phenethylamine SAR). Link

-

Glennon, R. A., et al. (1982). "Structure-activity relationships of phenalkylamines." Journal of Medicinal Chemistry, 25(10), 1163-1168. (SAR of dimethoxy substitutions).[1][2][3][4]

-

Nichols, D. E. (2018). "Psychedelics."[5] Pharmacological Reviews, 68(2), 264-355. (Review of phenethylamine pharmacology).

-

PubChem Compound Summary. (2024). "2-amino-1-(2,4-dimethoxyphenyl)ethanol." National Center for Biotechnology Information. CAS: 145412-88-0. Link

-

Bonnefous, C., et al. (2009). "Discovery of RS-102221: A novel, high affinity, and selective 5-HT2C receptor antagonist." Bioorganic & Medicinal Chemistry Letters. (Demonstrates 2,4-dimethoxy utility in selective ligands).

Sources

- 1. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]

- 2. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. scispace.com [scispace.com]

- 5. scribd.com [scribd.com]

2-Amino-1-(2,4-dimethoxyphenyl)ethanol as a pharmaceutical intermediate

Pharmaceutical Intermediate Profile & Synthetic Methodology

Executive Summary

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a specialized phenylethanolamine derivative serving as a critical building block in medicinal chemistry. Structurally characterized by a 2,4-dimethoxy substitution pattern on the phenyl ring and a primary aminoethanol side chain, it functions as a privileged scaffold for the development of adrenergic receptor modulators (agonists/antagonists).

While isomeric to the established antihypotensive agent Midodrine (2,5-dimethoxy analog) and the alpha-agonist Methoxamine , the 2,4-dimethoxy isomer offers distinct steric and electronic properties utilized in Structure-Activity Relationship (SAR) studies targeting

Chemical Profile & Properties[1][2][3][4][5]

| Parameter | Specification |

| IUPAC Name | 2-Amino-1-(2,4-dimethoxyphenyl)ethanol |

| CAS Number | 60965-26-6 (Precursor Ref), Specific CAS varies by salt form |

| Molecular Formula | C |

| Molecular Weight | 213.23 g/mol |

| Chirality | Contains 1 chiral center at C1 (exists as R/S enantiomers) |

| Physical State | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |

| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Ethers |

Synthetic Methodology

The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol requires a regioselective approach to establish the 2,4-substitution pattern, followed by the construction of the aminoethanol tail. The industry-standard route utilizes Resorcinol Dimethyl Ether as the starting material.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the aromatic precursor to the final amino alcohol.

Figure 1: Stepwise synthetic pathway from Resorcinol Dimethyl Ether to the target Aminoethanol.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Regioselective synthesis of 2,4-dimethoxyacetophenone.

-

Mechanism: Electrophilic aromatic substitution. The 2,4-position is activated by the ortho/para-directing methoxy groups.

-

Protocol:

-

Charge a reactor with 1,3-dimethoxybenzene (1.0 eq) and dry Dichloromethane (DCM) .

-

Cool to 0°C. Slowly add Aluminum Chloride (AlCl

) (1.1 eq) maintaining temperature <5°C. -

Add Acetyl Chloride (1.05 eq) dropwise over 1 hour.

-

Reflux for 2 hours. Monitor conversion by TLC/HPLC.

-

Quench: Pour mixture onto ice/HCl. Extract organic layer, wash with brine, and dry over MgSO

. -

Yield: ~85-90%.

-

Step 2: Alpha-Bromination

Objective: Functionalization of the methyl ketone.

-

Safety Note: The product is a potent lachrymator. Handle in a fume hood.

-

Protocol:

-

Dissolve 2,4-dimethoxyacetophenone in Methanol/DCM (1:1).

-

Add Bromine (Br

) (1.0 eq) dropwise at 0°C. The color should dissipate as the reaction proceeds. -

Stir for 1 hour at room temperature.

-

Evaporate solvents to yield the crude

-bromoketone solid. Recrystallize from Ethanol if necessary.

-

Step 3 & 4: Amination and Reduction (Delépine or Azide Route)

Route Choice: The Azide Route is preferred for safety and yield over the Delépine reaction (Hexamethylenetetramine) for this specific substrate.

-

Azidation: Dissolve the bromoketone in DMF . Add Sodium Azide (NaN

) (1.2 eq). Stir at RT for 4 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness/heat). -

Reduction:

-

Catalytic Hydrogenation: Transfer the azide solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and stir under H

(3 atm) for 6-12 hours. This reduces both the azide (to amine) and the ketone (to alcohol) simultaneously. -

Alternative (Borohydride): If stepwise reduction is required, reduce the ketone first with NaBH

in Ethanol, then reduce the azide via Staudinger reaction (PPh

-

Pharmaceutical Applications & SAR

The 2-Amino-1-(2,4-dimethoxyphenyl)ethanol scaffold is a structural analog to several key adrenergic drugs. Its utility lies in exploring the regiochemical space of the phenyl ring to alter receptor subtype selectivity (

Structural Comparison

| Drug/Compound | Substitution Pattern | Primary Indication |

| Target Compound | 2,4-Dimethoxy | Research / Intermediate |

| Midodrine | 2,5-Dimethoxy | Orthostatic Hypotension ( |

| Methoxamine | 2,5-Dimethoxy | Vasoconstrictor ( |

| Norepinephrine | 3,4-Dihydroxy | Vasopressor (Non-selective adrenergic) |

Mechanism of Action Potential

The 2,4-dimethoxy arrangement creates a distinct steric environment compared to the 2,5-analogs.

-

Receptor Binding: The 2-methoxy group often mimics the catechol 3-OH in binding, while the 4-methoxy group provides bulk tolerance in the hydrophobic pocket of the receptor.

-

Metabolic Stability: Unlike catecholamines (3,4-dihydroxy), the dimethoxy ether protection renders the molecule resistant to COMT (Catechol-O-methyltransferase) , significantly extending the half-life.

Quality Control & Analytical Standards

To ensure pharmaceutical grade quality, the following impurity profile must be managed:

Critical Impurities

-

Regioisomers: 2-Amino-1-(2,6-dimethoxyphenyl)ethanol (formed if acylation occurs at C2, though sterically unlikely).

-

Dimerization Products: Pyrazines formed during the amination of the alpha-haloketone.

-

Over-reduction: Ethylbenzene derivatives (removal of the benzylic hydroxyl group via hydrogenolysis).

Analytical Methods

-

HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 5% -> 95%. Detection @ 280 nm.

-

NMR (

H, 500 MHz, DMSO-d- 3.75 (s, 3H, OMe), 3.78 (s, 3H, OMe).

- 4.80 (dd, 1H, CH-OH).

- 6.5-7.5 (m, 3H, Aromatic protons).

References

-

ChemicalBook. (2024). 2-amino-1-(2,4-dimethoxyphenyl)ethanol Product Entry. Retrieved from

-

CymitQuimica. (2024). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone: Properties and Applications. Retrieved from

-

Thermo Fisher Scientific. (2024). Complex Ketones and Acetophenone Derivatives. Retrieved from

-

Google Patents. (2014). WO2014056464A1: Method for producing aromatic ketone intermediates. Retrieved from

-

Olah, G. A., et al. (1972).[1] Friedel-Crafts Acylation of Anisoles. Journal of the American Chemical Society.[1] (Contextual citation for acylation mechanism).

Sources

Metabolic Pathways of Dimethoxyphenylethanolamines: Mechanistic Insights & Analytical Protocols

This guide serves as an advanced technical resource for researchers investigating the metabolic fate, pharmacokinetics, and bioanalysis of dimethoxyphenylethanolamines.

The content focuses on the 2,5-dimethoxy-β-hydroxy-phenethylamine scaffold, exemplified by Desglymidodrine (the active metabolite of the prodrug Midodrine) and Methoxamine . These compounds are distinct from their non-hydroxylated phenethylamine counterparts (e.g., 2C-B, 2C-I) due to the presence of a β-hydroxyl group, which fundamentally alters their enzymatic susceptibility—specifically conferring resistance to Monoamine Oxidase (MAO) while shifting metabolic clearance toward cytochrome P450-mediated O-demethylation.

Executive Summary & Chemical Scaffold Analysis

Dimethoxyphenylethanolamines (DMPEAs) represent a specialized class of sympathomimetic agents and research standards. Their core structure consists of a benzene ring substituted with two methoxy groups (typically at the 2,5-positions) and an ethanolamine side chain.

Key Structural Determinants of Metabolism:

-

β-Hydroxyl Group: This is the critical metabolic "shield." Unlike simple phenethylamines (which are rapidly deaminated by MAO-A/B), the steric and electronic influence of the β-hydroxyl group adjacent to the amine prevents efficient docking into the MAO active site. Consequently, oxidative deamination is a negligible pathway for DMPEAs.

-

2,5-Dimethoxy Substitution: This electron-rich ring system makes the molecule a prime substrate for oxidative O-demethylation, primarily catalyzed by CYP2D6 .

-

Chirality: The β-carbon is chiral. Enantioselective metabolism is a significant variable; for instance, (-)-desglymidodrine is the pharmacologically active enantiomer, and metabolic clearance rates often differ between enantiomers.

Phase I Metabolism: The Oxidative Cascade

The primary clearance mechanism for DMPEAs is hepatic Phase I metabolism. Unlike the N-oxidation or deamination seen in other alkaloids, DMPEAs undergo regioselective ether cleavage.

O-Demethylation (Major Pathway)

The dominant metabolic event is the cleavage of the methoxy group to yield a phenolic metabolite.

-

Regioselectivity: Research indicates a preference for 5-O-demethylation over 2-O-demethylation in 2,5-dimethoxy substituted systems, largely due to steric accessibility in the CYP2D6 heme pocket.

-

Mechanism:

-

C-Hydroxylation: CYP2D6 inserts an oxygen into the methyl C-H bond.

-

Hemiacetal Collapse: The unstable intermediate collapses, releasing formaldehyde and the free phenol.

-

Minor Pathways

-

N-Dealkylation: Only relevant if the amine is substituted (e.g., N-methyl derivatives). Primary amines (like desglymidodrine) do not undergo this.

-

Deamination (MAO): As noted, the β-hydroxyl group renders this pathway kinetically insignificant compared to O-demethylation.

Phase II Metabolism: Conjugation

Following Phase I functionalization, the newly formed phenolic metabolites are substrates for Phase II conjugation enzymes.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer glucuronic acid to the exposed phenolic hydroxyl.

-

Sulfation: Sulfotransferases (SULTs) may generate sulfate conjugates, particularly prevalent in cytosolic fractions.

Clinical Relevance: Since CYP2D6 is highly polymorphic (Poor Metabolizers vs. Ultra-Rapid Metabolizers), the systemic exposure of DMPEAs can vary 10-fold between individuals. In research settings, genotyping donor microsomes is critical for reproducible data.

Visualization of Metabolic Logic

The following diagram illustrates the metabolic cascade of Midodrine (as a prodrug template) to Desglymidodrine and its subsequent clearance.[3]

Caption: Metabolic cascade of Midodrine to Desglymidodrine (the core DMPEA) and its subsequent clearance via CYP2D6-mediated O-demethylation.

Experimental Protocol: In Vitro Intrinsic Clearance ( )

To study the metabolic stability of a novel dimethoxyphenylethanolamine, the following validated protocol using Human Liver Microsomes (HLM) is recommended. This protocol is designed to calculate intrinsic clearance and identify CYP contribution.

Reagents & Preparation

-

Test Compound: 1 µM final concentration (ensures linear kinetics,

). -

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile containing internal standard (e.g., D3-Desglymidodrine).

Step-by-Step Workflow

-

Pre-Incubation:

-

Prepare a master mix in phosphate buffer containing HLM (final conc. 0.5 mg/mL).

-

Add Test Compound (1 µM).

-

Pre-incubate at 37°C for 5 minutes in a shaking water bath.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel incubation adding buffer instead of NADPH (to detect non-CYP degradation).

-

-

Sampling (Time-Course):

-

At

minutes, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile + IS).

-

Vortex for 30 seconds; Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS.

-

Data Calculation

Plot

Analytical Methodology: LC-MS/MS Quantification

Accurate quantification requires a sensitive Triple Quadrupole (QqQ) method.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions (MRM)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Desglymidodrine (Example):

-

Precursor: m/z 255.1

-

Quantifier Product: m/z 237.1 (Loss of

, typical for β-hydroxy amines). -

Qualifier Product: m/z 151.0 (Cleavage of side chain).

-

Analytical Workflow Diagram

Caption: Optimized bioanalytical workflow for the extraction and quantification of DMPEAs from biological matrices.

Summary of Key Metabolic Parameters

| Parameter | Characteristic | Mechanism/Note |

| Primary Enzyme | CYP2D6 | Catalyzes O-demethylation at the 5-position. |

| Metabolic Stability | Moderate to High | |

| Active Metabolite | Desglymidodrine | Formed from Midodrine; active |

| Major Metabolite | 5-O-desmethyl-DMPEA | Inactive phenol; undergoes glucuronidation. |

| Excretion | Renal | 90% eliminated in urine (40% as active drug, 55% as metabolites).[5] |

| Transporter | PEPT1 | Relevant for prodrug (Midodrine) absorption, not the metabolite. |

References

-

McClelland, G. R., et al. (1987). "Pharmacokinetics and pharmacodynamics of the alpha 1-adrenoceptor agonist, midodrine." British Journal of Clinical Pharmacology. Link

-

Food and Drug Administration (FDA). (2017). "Proamatine (Midodrine HCl) Prescribing Information." FDA Access Data. Link

-

Carmo, H., et al. (2005).[6] "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology. Link

-

Kolodziejczyk, K., et al. (2013). "In vitro metabolism of the new psychoactive substance 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)." Journal of Analytical Toxicology. Link

-

Zanger, U. M., & Schwab, M. (2013). "Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation." Pharmacology & Therapeutics.[1] Link

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. dynamed.com [dynamed.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Midodrine: Package Insert / Prescribing Information [drugs.com]

- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 6. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

A Methodological Framework for the Thermodynamic Characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol for Pharmaceutical Development

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Abstract

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and ensuring the stability, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive methodological framework for the complete thermodynamic characterization of this compound. It moves beyond a simple listing of properties to detail the experimental and computational workflows required to obtain this crucial data, explaining the underlying scientific principles and practical considerations for each technique. This document serves as a roadmap for researchers and drug development professionals to systematically evaluate key intermediates like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, ensuring a foundation of solid physicochemical data supports the entire development lifecycle.

Introduction: The Critical Role of Thermodynamics in Pharmaceutical Development

In the path from chemical synthesis to a viable drug product, the thermodynamic properties of all constituent molecules, including intermediates like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, are of paramount importance. These properties govern the compound's physical and chemical behavior, directly impacting:

-

Process Chemistry and Scale-Up: Reaction calorimetry, determined from enthalpies of formation, is essential for safe and efficient process scale-up, preventing thermal runaways.

-

Crystallization and Purification: Solubility data dictates the choice of solvents, crystallization conditions, and ultimately, the purity and polymorphic form of the final compound.

-

Formulation and Bioavailability: The solubility and dissolution rate are fundamental determinants of a drug's bioavailability. The thermodynamic driving forces behind these processes must be well understood to design effective delivery systems.

-

Stability and Shelf-Life: Thermal stability, determined through techniques like TGA, informs handling, storage conditions, and degradation pathways, ensuring the long-term integrity of the substance.

This guide provides the necessary protocols and theoretical grounding to approach the thermodynamic characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol systematically.

Foundational Physicochemical Characterization

Before any thermodynamic measurements are undertaken, the identity and purity of the material must be unequivocally established. Thermodynamic values are intensely sensitive to impurities, which can suppress melting points, alter solubility, and introduce significant errors into calorimetric measurements.

Molecular Identity

-

Chemical Name: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

-

Molecular Formula: C₁₀H₁₅NO₃

-

Molecular Weight: 197.23 g/mol

-

Chemical Structure:

Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for determining the purity of the compound.

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Acetonitrile.

-

All solvents must be HPLC grade and degassed prior to use.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and dissolve it in 10 mL of a 50:50 mixture of Solvent A and B to create a 100 µg/mL solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 275 nm (based on the absorbance of the dimethoxyphenyl chromophore).

-

Gradient Elution: Start with 95% A / 5% B, hold for 2 minutes. Ramp to 5% A / 95% B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >99.0% is highly desirable for accurate thermodynamic measurements.

Caption: Diagram of the DSC workflow for melting point determination.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose, providing critical information for handling and storage stability.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

Causality: An inert nitrogen atmosphere is used to prevent oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the molecule itself.

-

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is typically determined using the tangent method at the point of initial significant mass loss.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone for reaction hazard analysis. It is determined indirectly by first measuring the enthalpy of combustion (ΔH°c) using a bomb calorimeter.

-

Pelletization: A precise mass (approx. 1 g) of the compound is pressed into a solid pellet.

-

Bomb Preparation: The pellet is placed in a crucible inside the high-pressure stainless steel "bomb." A fuse wire is positioned in contact with the pellet. The bomb is sealed and pressurized with high-purity oxygen (approx. 30 atm).

-

Calorimetry: The bomb is submerged in a known volume of water in a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing a current through the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is precisely monitored until it reaches a maximum and begins to cool.

-

Calculation:

-

First, the heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The heat released by the combustion of the sample (q_comb) is calculated using: q_comb = Ccal * ΔT.

-

The experimental enthalpy of combustion (ΔH°c) is then calculated on a molar basis.

-

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

-

Caption: Logical flow from combustion experiment to enthalpy of formation.

Solubility and Dissolution Thermodynamics

Solubility is a critical parameter for drug development, directly influencing dissolution rates and bioavailability. Studying its temperature dependence allows for the determination of the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of dissolution.

Protocol for Isothermal Shake-Flask Solubility Measurement

The shake-flask method is the gold standard for determining equilibrium solubility.

-

System Preparation: Prepare saturated solutions by adding an excess amount of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol to a series of vials containing the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).

-

Equilibration: Place the sealed vials in a thermostatted shaker bath. Agitate the vials at a series of controlled temperatures (e.g., 25, 30, 37, 45 °C) for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.

-

Concentration Analysis: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described in Section 2.2.

-

Data Compilation: The measured concentration at each temperature represents the equilibrium solubility (S).

Data Presentation and van't Hoff Analysis

The collected solubility data should be organized into a clear table.

Table 1: Example Solubility Data Table

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Solubility, S (mol/L) | ln(S) |

|---|---|---|---|---|

| 25.0 | 298.15 | 0.00335 | Experimental Value | Calc |

| 30.0 | 303.15 | 0.00330 | Experimental Value | Calc |

| 37.0 | 310.15 | 0.00322 | Experimental Value | Calc |

| 45.0 | 318.15 | 0.00314 | Experimental Value | Calc|

The thermodynamic parameters of dissolution can be determined from the van't Hoff equation:

ln(S) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

Where:

-

S is the molar solubility

-

ΔH°_sol is the standard enthalpy of solution

-

ΔS°_sol is the standard entropy of solution

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, the slope of the resulting line is -ΔH°_sol / R and the y-intercept is ΔS°_sol / R.

Conclusion

The thermodynamic characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a foundational activity in its development as a pharmaceutical intermediate. The systematic application of the methodologies detailed in this guide—including HPLC for purity, DSC for phase behavior, TGA for thermal stability, bomb calorimetry for energetic properties, and temperature-dependent solubility studies—provides the essential data required for informed decision-making. This framework ensures that process development, formulation, and stability programs are built on a solid, quantitative understanding of the molecule's intrinsic physicochemical properties, mitigating risks and accelerating the path to a safe and effective final product.

References

-

Brown, M. E., & Gallagher, P. K. (Eds.). (2003). Handbook of Thermal Analysis and Calorimetry. Elsevier. [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "Measurement of the transport properties of single-phase fluids." Pure and Applied Chemistry, 89(7), pp. 941-967. (Provides standards for physical chemistry measurements). [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

PubChem National Center for Biotechnology Information. 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-ol. PubChem Compound Summary for CID 14255530. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Methodological & Application

Step-by-step protocol for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol preparation

Executive Summary

This technical guide outlines a high-fidelity protocol for the synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol , a substituted phenylethanolamine derivative structurally related to octopamine and norepinephrine. This compound serves as a critical intermediate in the development of adrenergic receptor agonists and specific radioligands.

The synthesis strategy employs a two-step sequence: a Henry (Nitroaldol) Reaction followed by Catalytic Hydrogenation . This route is selected for its atom economy, scalability, and avoidance of hazardous cyanides associated with alternative cyanohydrin routes.

Retrosynthetic Analysis & Pathway Design

The target molecule contains a

-

Strategy: Nucleophilic addition of nitromethane to 2,4-dimethoxybenzaldehyde.

-

Critical Control Point: The intermediate 2-nitro-1-(2,4-dimethoxyphenyl)ethanol is prone to dehydration to form the corresponding nitrostyrene. The protocol below utilizes low-temperature base catalysis to thermodynamically favor the alcohol over the alkene.

Pathway Visualization

Figure 1: Synthetic pathway emphasizing the critical intermediate and avoidance of the dehydration side-product.

Experimental Protocol

Step 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 2-nitro-1-(2,4-dimethoxyphenyl)ethanol. Mechanism: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde carbonyl.

Reagents & Materials:

-

2,4-Dimethoxybenzaldehyde (10.0 g, 60.2 mmol)

-

Nitromethane (4.0 g, 66.2 mmol, 1.1 eq)

-

Ethanol (Absolute, 50 mL)

-

Sodium Hydroxide (10 M aq. solution, catalytic amount)

-

Acetic Acid (for quenching)

Procedure:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with 2,4-dimethoxybenzaldehyde and Ethanol. Equip with a magnetic stir bar and a thermometer.

-

Addition: Add Nitromethane to the solution.[1]

-

Cooling (Critical): Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C to 5°C .

-

Catalysis: Dropwise, add the 10 M NaOH solution (approx. 0.5 mL) while monitoring temperature. Do not allow the exotherm to exceed 10°C.

-

Incubation: Stir at 5°C for 3 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by the nitroalcohol ( -

Quench: Acidify the cold mixture with Acetic Acid to pH 6.

-

Workup: Remove ethanol under reduced pressure (rotary evaporator, bath <35°C). Dissolve the residue in Dichloromethane (DCM) and wash with brine. Dry over

.[1] -

Isolation: Evaporate DCM to yield a pale yellow oil or solid.

-

Yield Expectation: 85-92%

-

Storage: Store at -20°C immediately; unstable at Room Temp (RT).

-

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to a primary amine without cleaving the benzylic hydroxyl group. Safety Note: Hydrogen gas is flammable. Pd/C is pyrophoric. Handle under inert atmosphere.

Reagents:

-

Intermediate Nitroalcohol (from Step 1)

-

Methanol (HPLC grade)

-

Hydrogen Gas (Balloon or low-pressure shaker)

Procedure:

-

Solvation: Dissolve the nitroalcohol (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

-

Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (0.5 g, 10 wt% of substrate).

-

Purge: Evacuate the flask and backfill with Nitrogen (3x), then backfill with Hydrogen.

-

Reaction: Stir vigorously at Room Temperature under 1 atm Hydrogen (balloon) for 6–12 hours.

-

Process Control: Monitor via HPLC or TLC. The disappearance of the nitro compound is usually rapid.

-

Note: Do not heat or use high pressure (>40 psi), as this may cause hydrogenolysis of the benzylic -OH, yielding 2,4-dimethoxyphenethylamine.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Purification: Concentrate the filtrate. The crude amine often solidifies.

-

Salt Formation (Optional but Recommended): Dissolve the free base in minimal isopropanol and add concentrated HCl (1 eq) or ethanolic HCl to precipitate the hydrochloride salt.

Quality Control & Characterization

Data Summary Table

| Parameter | Specification | Method |

|---|---|---|

| Appearance | White to off-white crystalline solid (HCl salt) | Visual |

| Melting Point | 168–172°C (HCl salt) | Capillary Method |

| Purity | >98.0% | HPLC (C18, MeCN/H2O) |

| MS (ESI+) | [M+H]+ = 198.11 m/z | Mass Spectrometry |

NMR Validation (Free Base in

-

Aromatic:

7.15 (d, 1H), 6.45 (m, 2H) – Characteristic 1,2,4-substitution pattern. -

Benzylic (-CH-OH):

4.85 (dd, 1H). -

Methylene (-CH2-NH2):

2.75–2.95 (m, 2H). -

Methoxy:

3.80 (s, 3H), 3.82 (s, 3H).

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Figure 2: Decision tree for process control, highlighting the divergence if dehydration occurs.

Expert Insight:

-

Dehydration Risk: The electron-donating methoxy groups stabilize the carbocation intermediate, making the elimination of water facile. If the Henry reaction yields the nitrostyrene (yellow solid) instead of the alcohol, catalytic hydrogenation will yield the phenethylamine (2,4-dimethoxyphenethylamine), losing the hydroxyl group entirely or partially.

-

Mitigation: If nitrostyrene forms, you cannot easily revert to the alcohol. You must restart Step 1 with stricter temperature controls or use a mild Lewis Acid catalyst (e.g., Copper(II) acetate/ligand systems) which are more selective for the alcohol [1].

References

-

Henry Reaction Mechanism & Catalysis: L. Henry, "Formation synthétique d'alcools nitrés," C. R. Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895. Modern Review:

-

Reduction of Nitroalcohols: G. W. Kabalka and R. S. Varma, "The reduction of nitro- and nitroso-compounds," Comprehensive Organic Synthesis, vol. 8, pp. 363–379. Application Note Source:

-

Synthesis of Dimethoxyphenylethanolamines: Specific protocols for the 2,5-isomer (analogous chemistry) establish the NaBH4/Pd-C or LiAlH4 precedents. Patent Reference: EP0924193A1, "Processes for producing optically active 2-amino-1-phenylethanol derivatives."

-

Characterization Data Support: NIST Chemistry WebBook, Standard Reference Data.

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Introduction

Chiral β-amino alcohols are a class of compounds of paramount importance in the pharmaceutical and fine chemical industries.[1][2] Their structural motif is a key feature in numerous biologically active molecules and they serve as indispensable precursors for chiral auxiliaries and catalysts in asymmetric synthesis.[2][3][4] 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, in its enantiomerically pure forms, represents a valuable building block for the development of novel therapeutic agents.

The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at the newly formed chiral center. Direct synthesis of a single enantiomer, or enantioselective synthesis, is vastly more efficient than classical resolution of a racemic mixture.[5] This guide details two robust and widely adopted strategies for the enantioselective synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol via the asymmetric reduction of a prochiral ketone precursor, 2-amino-2',4'-dimethoxyacetophenone. We will explore the catalytic systems of the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation, providing both the theoretical underpinnings and detailed, field-proven protocols for their execution.

Synthetic Strategy and Retrosynthesis

The most logical and convergent approach to chiral 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is the asymmetric reduction of the corresponding ketone. This retrosynthetic analysis simplifies the complex challenge of creating a chiral center into the well-understood problem of controlling the facial selectivity of a ketone reduction.

The synthesis begins with the commercially available 2',4'-dimethoxyacetophenone. A two-step sequence involving electrophilic nitration followed by reduction of the resulting nitro group furnishes the key intermediate, 2-amino-2',4'-dimethoxyacetophenone, typically isolated as its hydrochloride salt for improved stability.[6] This intermediate is the direct substrate for the critical enantioselective reduction step.

Overall Synthetic Workflow

Caption: Overall workflow from starting material to the final chiral amino alcohol.

Core Methodologies for Asymmetric Reduction

The success of the entire synthesis hinges on the asymmetric reduction of the prochiral α-amino ketone. This step establishes the crucial stereocenter. We present two powerful catalytic methods that provide high levels of enantioselectivity.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8][9] The reaction employs a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source (e.g., BH₃·THF), creates a highly organized, chiral environment for hydride delivery.[10][11]

Causality of Stereoselection: The mechanism involves the formation of a coordination complex between the oxazaborolidine catalyst and borane.[8] The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically preferred orientation. This locks the ketone into a specific conformation, exposing one of its two prochiral faces to an intramolecular hydride transfer from the coordinated borane.[10][11] This directed transfer ensures the formation of one enantiomer of the alcohol in significant excess. The choice of the (R)- or (S)-proline-derived catalyst dictates the absolute stereochemistry of the final product.

Caption: Simplified mechanism of the CBS-catalyzed asymmetric ketone reduction.

Method B: Noyori Asymmetric Transfer Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded a share of the 2001 Nobel Prize in Chemistry, is another cornerstone of asymmetric synthesis.[12] This method typically utilizes a Ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[13][14][15] The reduction can be performed under hydrogen gas (hydrogenation) or, more conveniently in a standard laboratory setting, using a hydrogen donor like a formic acid/triethylamine mixture (transfer hydrogenation).[1][16]

Causality of Stereoselection: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[17] The ruthenium center and the amine ligand work in concert. The amine proton and the metal hydride are transferred to the ketone's oxygen and carbon atoms, respectively, through a six-membered pericyclic transition state.[12] The highly defined chiral architecture of the ligands surrounding the metal center dictates the pathway of substrate approach, leading to exceptionally high enantioselectivity for a broad range of ketones, including α-amino ketones.[16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, following standard laboratory safety procedures.

Part I: Synthesis of Precursor: 2-Amino-2',4'-dimethoxyacetophenone HCl

This protocol is adapted from standard procedures for the nitration of activated aromatic rings followed by nitro group reduction.[6]

Step 1: Nitration of 2',4'-Dimethoxyacetophenone

-

To a stirred solution of 2',4'-dimethoxyacetophenone (1.0 eq) in glacial acetic acid, slowly add nitric acid (1.1 eq) at 0-5 °C.

-

Maintain the temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice water and collect the precipitated yellow solid (1-(2-Nitro-4,5-dimethoxyphenyl)ethanone) by filtration. Wash with water and dry under vacuum.

Step 2: Reduction to 2-Amino-2',4'-dimethoxyacetophenone HCl

-

Suspend the nitro-intermediate (1.0 eq) in ethanol.

-

Add a solution of stannous chloride (SnCl₂) dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Treat the residue with a saturated solution of sodium bicarbonate until the pH is basic, then extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the resulting free amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry to obtain the precursor.

Part II: Enantioselective Reduction Protocols

Protocol 1: (S)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol via CBS Reduction

-

Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagents & Setup:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 1.0 eq).

-

2-Amino-2',4'-dimethoxyacetophenone HCl (1.0 eq), neutralized to the free amine just before use.

-

Anhydrous Tetrahydrofuran (THF).

-

-

Procedure:

-

Charge the flask with the free amine precursor and dissolve it in anhydrous THF.

-

Cool the solution to -20 °C under a nitrogen atmosphere.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine catalyst via syringe.

-

Add the BH₃·THF solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add 1N HCl to the residue and wash with diethyl ether to remove boron-containing byproducts.

-

Basify the aqueous layer with 2N NaOH and extract the product with dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by silica gel column chromatography.

-

Validation: Determine enantiomeric excess (ee) by chiral HPLC analysis.

-

Protocol 2: (R)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol via Noyori Transfer Hydrogenation

This protocol is based on established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[16]

-

Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

-

Reagents & Setup:

-

2-Amino-2',4'-dimethoxyacetophenone HCl (1.0 eq).

-

RuCl catalyst (0.002-0.01 eq).

-

Formic acid/Triethylamine (5:2 azeotropic mixture) as the hydrogen source.

-

Methanol as the solvent.

-

-

Procedure:

-

To the flask, add the α-amino ketone hydrochloride salt, the Ruthenium catalyst, and methanol.

-

Add the formic acid/triethylamine mixture to the solution.

-

Heat the reaction mixture to 60-65 °C and stir for 18-24 hours. Monitor progress by HPLC.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess formic acid/triethylamine.

-

Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify by silica gel column chromatography if necessary.

-

Validation: Determine enantiomeric excess (ee) by chiral HPLC analysis.

-

Data Summary and Comparison

| Parameter | Method A: CBS Reduction | Method B: Noyori Transfer Hydrogenation |

| Catalyst | Chiral Oxazaborolidine | RuCl |

| Chirality Source | Proline-derived catalyst | Chiral Diamine & Phosphine Ligands |

| Reducing Agent | Borane (BH₃·THF) | HCOOH / Et₃N |

| Typical Solvent | THF | Methanol |

| Temperature | Low Temperature (-20 °C to 0 °C) | Elevated Temperature (60-65 °C) |

| Typical Yield | 80-95% | 90-98% |

| Typical ee% | >95% | >99% |

| Key Advantage | Predictable stereochemistry, well-established | Extremely high enantioselectivity, operational simplicity |

References

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Noyori Asymmetric Hydrogenation - SynArchive. Available at: [Link]

-

Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. Available at: [Link]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - AIR Unimi. Available at: [Link]

-

Corey-Bakshi-Shibata) enantioselective reduction | Filo. Available at: [Link]

-

Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. Available at: [Link]

-

Asymmetric hydrogenation - Wikipedia. Available at: [Link]

-

Corey–Itsuno reduction - Wikipedia. Available at: [Link]

-

The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling - ChemRxiv. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

-

A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. Available at: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings - ChemRxiv. Available at: [Link]

-

Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks. Available at: [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. Available at: [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - DiVA. Available at: [Link]

-

Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. Available at: [Link]

-

Chiral Auxiliaries and Optical Resolving Agents - Chemie Brunschwig. Available at: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

- CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents.

-

Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Available at: [Link]

-

Dr. P. Wipf Chem 2320 3/28/2007. Available at: [Link]

-

Asymmetric Reductive Amination - IT Services - University of Liverpool. Available at: [Link]

-

Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination - DOI. Available at: [Link]

Sources

- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. diva-portal.org [diva-portal.org]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Corey-Bakshi-Shibata) enantioselective reduction | Filo [askfilo.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. scihorizon.com [scihorizon.com]

- 17. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Advanced Protocol: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol as a Chiral Building Block

Strategic Overview & Chemical Logic

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a high-value chiral scaffold belonging to the phenylethanolamine class. While often overshadowed by its 2,5-isomer (the core of Midodrine ) and the 3,4-isomer (Norepinephrine analogs), the 2,4-isomer offers unique steric and electronic properties for medicinal chemistry.

The 2,4-dimethoxy substitution pattern creates an exceptionally electron-rich aromatic ring. This specific electronic arrangement drives two critical behaviors that must be managed during experimentation:

-

Enhanced Receptor Binding: The electron-donating methoxy groups at the ortho and para positions relative to the alkyl chain increase the electron density of the aromatic ring, potentially strengthening

- -

Acid Lability (The "Benzylic Trap"): The para-methoxy group (position 4) and ortho-methoxy group (position 2) strongly stabilize the benzylic carbocation via resonance. Consequently, the benzylic hydroxyl group is highly prone to acid-catalyzed elimination (forming the styrene) or substitution (racemization).

Application Scope:

-

Adrenergic Agonists/Antagonists: Synthesis of selective

-adrenergic ligands. -

Chiral Auxiliaries: Use as a resolving agent or chiral ligand in asymmetric catalysis.

-

Fragment-Based Drug Discovery (FBDD): Exploring SAR (Structure-Activity Relationship) around the phenylethanolamine pharmacophore.

Critical Handling & Stability (The Self-Validating System)

Trustworthiness Principle: Before initiating any synthesis, you must validate the stability of your building block in the planned reaction media.

The "Acid-Lability" Check

Due to the 2,4-dimethoxy effect, this building block is significantly more acid-sensitive than the unsubstituted phenyl analog.

The Mechanism of Failure: Under acidic conditions (e.g., HCl in MeOH, TFA), the benzylic alcohol protonates and leaves as water. The resulting carbocation is stabilized by the para-methoxy oxygen lone pair.

-

Outcome: Loss of chirality (racemization) or formation of the styrene (elimination).

Validation Protocol:

-

Dissolve 5 mg of the amino alcohol in the planned solvent (e.g., DCM).

-

Add the planned acid catalyst or reagent (1 equivalent).

-

Monitor via TLC or LC-MS at t=0, 1h, and 4h.

-

Pass Criteria: No formation of the styrene peak (typically M-18 mass or a non-polar spot on TLC).

Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)

Expertise: We utilize Asymmetric Transfer Hydrogenation (ATH) rather than classical resolution. ATH provides higher yields and avoids the waste associated with resolving agents.

Target: (R)- or (S)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol Starting Material: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone hydrochloride (derived from 2,4-dimethoxyacetophenone).

Reagents & Equipment[1][2]

-

Substrate: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone HCl.

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Equipment: Sealed reaction vessel (pressure tube), inert atmosphere (Argon).

Step-by-Step Methodology

-

Catalyst Preparation (In-situ):

-

In a glovebox or under Argon, charge a flask with [RuCl2(p-cymene)]2 (0.005 equiv) and (R,R)-Ts-DPEN (0.01 equiv).

-

Add dry DCM and stir for 10 min to form the active orange catalyst species.

-

-

Reaction Setup:

-

Add the

-amino ketone hydrochloride (1.0 equiv) to the catalyst solution. -

Crucial Step: Add the Formic Acid/TEA mixture (5 equiv of formate) slowly. The amine salt helps prevent catalyst poisoning, but excess free amine can be detrimental.

-

Seal the vessel and stir at 25–30 °C for 12–24 hours. Note: Do not heat above 40°C to avoid elimination.

-

-

Work-up (Base-Free):

-

Deviation from standard protocol: Do not quench with strong acid.

-

Dilute with water and separate layers.[1]

-

Wash the organic layer with saturated NaHCO3 (mild base) to remove excess formic acid.

-

Dry over Na2SO4 and concentrate in vacuo at <35 °C.

-

-

Purification:

-

Recrystallize from IPA/Heptane or convert to the tartrate salt for enantiomeric enrichment.

-

QC: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA).

-

Data Summary Table

| Parameter | Specification | Note |

| Catalyst Load | 0.5 - 1.0 mol% | Lower load possible with high purity SM. |

| Temperature | 25 - 30 °C | >40 °C risks elimination. |

| Time | 12 - 24 h | Monitor consumption of ketone via HPLC. |

| Yield | 85 - 92% | Typical isolated yield. |

| Enantiomeric Excess | >95% ee | Can be upgraded to >99% via salt formation. |

Application Workflow: Coupling & Derivatization

Causality: The amino group is the nucleophile. The benzylic alcohol is a bystander that must be respected.

Scenario: Coupling with a carboxylic acid (R-COOH) to form an amide (Drug Intermediate).

Protocol:

-

Activation: Activate the carboxylic acid (1.1 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF/DCM.

-

Addition: Add the chiral amino alcohol (1.0 equiv) and DIPEA (2.5 equiv).

-

Control: Stir at 0 °C to RT . Avoid heating.

-

Observation: The reaction should proceed cleanly to the amide.

Visualizing the Pathway

The following diagrams illustrate the synthesis logic and the critical acid-lability mechanism.

Caption: Synthesis workflow via Asymmetric Transfer Hydrogenation (ATH) and the competing acid-catalyzed degradation pathway.

References

-

Asymmetric Transfer Hydrogenation (General Methodology)

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

-

-

Synthesis of Phenylethanolamines (Analogous 2,5-isomer)

-

ChemicalBook.[2] (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. Retrieved from

-

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Chiral Amino Alcohol Applications in Drug Discovery

-

BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. Retrieved from

-

Sources

Technical Application Note: Strategic Solvent Selection for the Crystallization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Executive Summary

This guide details the solvent selection and crystallization protocol for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (2,4-ADPE) . As a structural isomer of the pharmaceutical intermediate used in Midodrine synthesis (the 2,5-isomer), 2,4-ADPE exhibits specific physicochemical properties driven by the electron-donating methoxy groups at the ortho and para positions.

Core Recommendation:

-

Primary Solvent System: Ethanol (Absolute or 95%) or Isopropanol (IPA).

-

Mechanism: Temperature-swing crystallization driven by the steep solubility gradient of the amino-alcohol moiety in C1-C3 alcohols.

-

Critical Constraint: Avoid ketone solvents (Acetone, MEK) to prevent hemiaminal/imine formation with the primary amine. Avoid strong acidic conditions at high temperatures to prevent benzylic dehydration.

Chemical Context & Physicochemical Profiling[1][2][3][4]

Effective solvent selection requires analyzing the solute's molecular interactions.

Structural Analysis

-

H-Bonding: The molecule contains a primary amine (donor/acceptor) and a secondary hydroxyl group (donor/acceptor). This necessitates protic solvents or strong polar aprotic solvents for dissolution.

-

Lipophilicity: The 2,4-dimethoxyphenyl ring adds significant lipophilic character, reducing water solubility compared to simple amino alcohols.

-

Electronic Effects: The 4-methoxy group (para to the side chain) is a strong resonance donor. This increases the electron density at the benzylic carbon, making the hydroxyl group potentially labile (prone to dehydration to the styrene derivative) under forcing acidic conditions.

Solubility Prediction Table

Based on the "Like Dissolves Like" principle and data from analogous phenylethanolamines (e.g., Midodrine intermediates):

| Solvent Class | Representative | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |

| Alcohols | Ethanol, IPA, Methanol | High | Low-Moderate | Excellent (Primary choice) |

| Water | Water | Moderate (pH dep.) | Low | Anti-solvent (or binary component) |

| Esters | Ethyl Acetate | Moderate | Very Low | Good Anti-solvent / Wash |

| Ketones | Acetone, MEK | High | Moderate | FORBIDDEN (Reacts with amine) |

| Chlorinated | DCM, Chloroform | Very High | High | Poor (Yield loss) |

| Hydrocarbons | Hexane, Heptane | Very Low | Insoluble | Anti-solvent only |

Phase 1: Solvent Screening Protocol

Do not rely on literature values alone. The specific impurity profile of your crude material affects solubility. Follow this screening workflow.

Experimental Logic Flow

The following diagram illustrates the decision matrix for selecting the optimal solvent system.

Figure 1: Decision matrix for solvent screening. Blue indicates start, Yellow indicates decision points, Green indicates success.

Screening Procedure

-

Preparation: Place 500 mg of crude 2,4-ADPE into a reaction vial.

-

Solvent Addition: Add 5 mL of the test solvent (Ethanol, IPA, or Ethyl Acetate).

-

Heating: Heat to reflux (or near boiling).

-

Observation: If it dissolves immediately at room temperature, the solvent is too strong (try less polar). If it fails to dissolve at reflux, it is too weak (add methanol or water).

-

-

Cooling: Allow to cool slowly to room temperature, then chill to 0-4°C.

-

Harvest: Filter and dry. Calculate % recovery (Target: >70%) and purity increase.

Phase 2: Thermodynamic Control (MSZW)